Ethyl N-(tert-butoxycarbonyl)oxamate

Catalog No.
S755295
CAS No.
216959-34-1
M.F
C9H15NO5
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl N-(tert-butoxycarbonyl)oxamate

CAS Number

216959-34-1

Product Name

Ethyl N-(tert-butoxycarbonyl)oxamate

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13)

InChI Key

DSDQWJVXMDHQLK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C(=O)NC(=O)OC(C)(C)C

Organic Synthesis Precursor

Ethyl N-(tert-Butoxycarbonyl)oxamate functions as a precursor for the synthesis of various organic molecules. The tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality during reactions while allowing for its controlled removal under specific conditions. This property makes it valuable in the step-wise construction of complex molecules, such as peptides and pharmaceuticals [].

Study of Amide Bond Formation

Ethyl N-(tert-Butoxycarbonyl)oxamate can serve as a model substrate for investigating amide bond formation mechanisms. Amide bonds are essential linkages in proteins and numerous drugs. Researchers can employ this compound to study the efficiency of different coupling reagents and reaction conditions for amide bond formation [].

Ethyl N-(tert-butoxycarbonyl)oxamate is a chemical compound with the molecular formula C₉H₁₅N₁O₅. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the oxamate moiety. This compound is often utilized in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

As a synthetic intermediate, Ethyl N-Boc-oxamate likely doesn't have a specific mechanism of action in biological systems. Its purpose is to serve as a starting material for the synthesis of other molecules with specific biological activities.

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to appropriate regulations.
, primarily due to its oxamate and Boc functionalities. Key reactions include:

  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic attack on the oxamate nitrogen.
  • Formation of Amides: The oxamate can react with amines to form amides, which are important in drug development.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation, leading to the formation of ethyl oxamate.

The biological activity of ethyl N-(tert-butoxycarbonyl)oxamate has been explored in various studies. It has been noted for its potential as a precursor in synthesizing biologically active compounds, including inhibitors for specific enzymes. For instance, derivatives of oxamic acids have shown promise as selective inhibitors in biochemical pathways, particularly in cancer research and enzyme inhibition studies .

Several methods exist for synthesizing ethyl N-(tert-butoxycarbonyl)oxamate:

  • Direct Reaction of Ethyl Oxamate with Tert-Butyloxycarbonyl Anhydride: This method involves treating ethyl oxamate with tert-butyloxycarbonyl anhydride in an appropriate solvent, facilitating the formation of the Boc-protected derivative.
  • Use of Catalysts: Recent studies have indicated that ionic liquids can act as catalysts for the selective N-tert-butyloxycarbonylation of amines, which may include intermediates leading to ethyl N-(tert-butoxycarbonyl)oxamate .

Ethyl N-(tert-butoxycarbonyl)oxamate serves multiple purposes in chemical synthesis:

  • Intermediate in Drug Synthesis: It is used as an intermediate for synthesizing halogenated aminomethyl substituted pyrimidines and other pharmaceutical compounds .
  • Protecting Group: The Boc group serves as a protective group for amines during multi-step synthesis processes, allowing for selective reactions without interference from amine functionalities.

Studies have indicated that ethyl N-(tert-butoxycarbonyl)oxamate and its derivatives interact with various biological targets. For example, it has been noted that compounds derived from oxamic acids can selectively inhibit phosphotyrosine phosphatases, highlighting their potential roles in regulating

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Ethyl N-(tert-butoxycarbonyl)oxamate

Dates

Modify: 2023-08-15

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